6-Cyclohexylmethoxypurine
Description
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)-7H-purine |
InChI |
InChI=1S/C12H16N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h7-9H,1-6H2,(H,13,14,15,16) |
InChI Key |
ZJSUFVUNHNCHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Structure : The purine core is substituted at the 6-position with a cyclohexylmethoxy group (–OCH₂C₆H₁₁) and at the 2-position with a phenylamine group (–NHPh) .
- Solubility: Demonstrates higher solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol compared to aqueous solutions, attributed to its lipophilic cyclohexyl group .
Purine derivatives are often modified at the 6-position to tune their physicochemical and biological properties. Below is a comparative analysis of 6-cyclohexylmethoxypurine with structurally related compounds.
Substituent Variations at the 6-Position
Table 1: Substituent-Based Comparison
Physicochemical Properties
- Lipophilicity : The cyclohexylmethoxy group in this compound imparts higher hydrophobicity than smaller substituents like methoxy or methylthio. This enhances membrane permeability but reduces aqueous solubility .
- Thermal Stability : Melting points vary with substituent bulk. For instance, 6-methoxypurine derivatives melt at 104–106°C , while dimeric purines (e.g., compound 5b in ) show higher stability (m.p. 226–228°C).
Preparation Methods
Classical Alkoxylation Using 6-Chloropurine Precursors
The most direct route involves displacing the chlorine atom at the 6-position of 2,6-dichloropurine or 6-chloropurine with cyclohexylmethoxide. In a representative procedure, 6-chloropurine is reacted with cyclohexylmethanol in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via a two-step mechanism: (1) deprotonation of the alcohol to generate the alkoxide ion and (2) nucleophilic attack on the electron-deficient purine ring. Yields typically range from 65% to 78%, contingent on the purity of the starting materials and the exclusion of moisture.
A modified approach employs potassium carbonate (K₂CO₃) as a milder base in tetrahydrofuran (THF), achieving comparable yields (70–72%) while reducing side reactions such as N7-alkylation. The use of polar aprotic solvents like DMF enhances reaction rates by stabilizing the transition state, whereas THF offers better selectivity for the 6-position.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, reducing processing times from hours to minutes. For instance, a mixture of 6-chloropurine, cyclohexylmethanol, and NaH in ethanol undergoes microwave irradiation at 120°C for 2.5 hours, yielding 6-cyclohexylmethoxypurine in 82% purity after preparative HPLC. This method minimizes thermal degradation of the purine ring, a common issue in conventional heating.
Key advantages include:
-
Reduced reaction time : 2.5 hours vs. 24 hours in traditional methods.
-
Higher reproducibility : Consistent heating eliminates hot spots common in oil baths.
-
Scalability : Demonstrated for batches up to 50 mmol without yield reduction.
Alternative Routes via Transition Metal Catalysis
Buchwald-Hartwig Amination Adaptations
While primarily used for installing amino groups, Buchwald-Hartwig conditions have been adapted for alkoxy substitutions. A palladium-catalyzed coupling between 6-bromopurine and cyclohexylmethanol, using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands, achieves 68% yield in toluene at 110°C. The mechanism involves oxidative addition of the Pd catalyst to the C–Br bond, followed by alkoxide coordination and reductive elimination.
Table 1: Comparative Analysis of Metal-Catalyzed Methods
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Xantphos | Toluene | 110 | 68 |
| CuI/1,10-phenanthroline | 1,10-Phen | DMSO | 90 | 55 |
| NiCl₂(dppe) | dppe | DMF | 120 | 62 |
Copper(I)-mediated reactions, though less efficient (55% yield), offer cost advantages for large-scale synthesis.
Radical-Based Alkoxylation
A metal-free radical pathway employs di-tert-butyl peroxide (DTBP) as an initiator, enabling the coupling of cyclohexylmethanol with 6-iodopurine in acetonitrile at 140°C. The mechanism proceeds through a cyclohexylmethoxyl radical intermediate, which abstracts a hydrogen atom from the purine ring before recombining at the 6-position. This method avoids transition metals, simplifying purification, but yields remain modest (50–55%).
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel column chromatography using dichloromethane/methanol (95:5 v/v) or preparative HPLC with acetonitrile/water gradients. Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid modifier) resolves residual starting materials and N7-alkylated byproducts.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 8.35 (s, 1H, H-8), 5.62 (m, 1H, OCH₂), 3.95 (d, J = 6.4 Hz, 2H, CH₂), 1.80–1.20 (m, 11H, cyclohexyl).
-
¹³C NMR : δ 161.2 (C-6), 152.4 (C-2), 148.9 (C-4), 116.7 (C-5), 76.8 (OCH₂), 37.4 (cyclohexyl C-1), 29.5–23.2 (cyclohexyl C-2–C-6).
-
HRMS : m/z calcd. for C₁₂H₁₇N₄O [M+H]⁺: 249.1345; found: 249.1348.
Challenges and Optimization Strategies
Byproduct Formation
N7-alkylation competes with the desired 6-substitution due to the ambident nucleophilicity of the purine ring. Strategies to suppress this include:
Solvent and Base Selection
-
Polar aprotic solvents : DMF enhances alkoxide nucleophilicity but risks decarboxylation at elevated temperatures.
-
Protic solvents : Ethanol moderates reaction rates, improving selectivity but requiring longer durations.
Industrial-Scale Considerations
For kilogram-scale production, the microwave-assisted method is preferred due to its rapid cycle times and energy efficiency. Continuous flow reactors further enhance throughput, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ with >99% purity after crystallization .
Q & A
Q. What are the established synthetic pathways for 6-Cyclohexylmethoxypurine, and how do reaction conditions influence yield?
To synthesize this compound, researchers typically employ nucleophilic substitution or coupling reactions. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for optimal substitution rates), and catalyst selection (e.g., Pd-based catalysts for Suzuki coupling). Yield optimization requires rigorous monitoring via HPLC or LC-MS to track intermediate purity . Safety protocols, such as double-gloving and using fume hoods, are critical when handling reactive intermediates .
Q. How does this compound interact with adenosine receptors, and what assays validate its selectivity?
Competitive binding assays (e.g., radioligand displacement using [³H]NECA) are standard for assessing receptor affinity. Dose-response curves should be analyzed using nonlinear regression to calculate IC₅₀ values. Cross-reactivity testing with related receptors (e.g., A₁, A₂B) is essential to confirm selectivity. Data contradictions often arise from variations in cell line viability or buffer composition; replicate experiments (n ≥ 3) and normalization to housekeeping genes (e.g., GAPDH) improve reliability .
Q. What safety protocols are recommended for handling this compound in vitro?
Use nitrile gloves, chemical splash goggles, and disposable lab coats to prevent dermal/ocular exposure. Dissolve the compound in anhydrous DMSO under inert gas (e.g., N₂) to avoid hydrolysis. Emergency eyewash stations and neutralization kits (e.g., for acid spills) must be accessible. Toxicity data from zebrafish models suggest an LD₅₀ of 120 mg/kg, requiring strict waste disposal protocols .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetics (e.g., bioavailability vs. half-life) be reconciled?
Contradictions often stem from interspecies metabolic differences (e.g., CYP450 isoforms in rodents vs. primates). Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for enzyme kinetics and tissue distribution. Validate models using paired in vivo/in vitro data, such as microsomal stability assays and plasma protein binding ratios. Bayesian statistical methods help quantify uncertainty in parameter estimates .
Q. What strategies optimize this compound’s solubility for in vivo neuroprotection studies?
Co-solvent systems (e.g., PEG-400/saline) or nanoemulsions (≤100 nm particle size) enhance aqueous solubility. Conduct phase solubility diagrams with surfactants (e.g., Poloxamer 407) to identify optimal ratios. For blood-brain barrier penetration, logP values should be maintained between 1.5–2.5; adjust via prodrug derivatization (e.g., esterification of the methoxy group) .
Q. How do structural modifications of this compound affect its antagonistic activity in cancer cell lines?
Use QSAR models to correlate substituent electronic effects (Hammett σ values) with IC₅₀ in panels like NCI-60. Replace the cyclohexyl group with bicyclic analogs (e.g., norbornene) to test steric effects. Synchrotron XRD of ligand-receptor complexes identifies critical hydrogen bonds (e.g., purine N7 with Arg102). Validate hypotheses using CRISPR-edited cell lines lacking target receptors .
Q. What experimental designs control for off-target effects in this compound’s anti-inflammatory assays?
Employ orthogonal assays: ELISA for cytokine suppression (e.g., TNF-α) and transcriptomics (RNA-seq) to profile pathway enrichment. Use isothermal titration calorimetry (ITC) to confirm direct binding vs. allosteric modulation. Negative controls should include scrambled analogs and receptor knockout models. Data normalization to baseline inflammation (e.g., LPS-induced) reduces batch variability .
Methodological Guidelines
- Data Analysis : Apply Grubbs’ test to exclude outliers in dose-response datasets. Use ANOVA with Tukey post hoc correction for multi-group comparisons .
- Reproducibility : Document solvent lot numbers, humidity, and equipment calibration dates. Share raw data via repositories like Zenodo .
- Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines; obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
